molecular formula C14H9F2N3O4 B12699689 Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- CAS No. 57160-56-2

Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)-

Cat. No.: B12699689
CAS No.: 57160-56-2
M. Wt: 321.24 g/mol
InChI Key: OKYFTEXQLAMLLL-UHFFFAOYSA-N
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Description

Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is a chemical compound with the molecular formula C14H9F2N3O4 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-nitroaniline.

    Reaction: The 2,6-difluorobenzoyl chloride is reacted with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 2,6-difluoro-N-(((4-aminophenyl)amino)carbonyl)-benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-difluorobenzoic acid and 4-nitroaniline.

Scientific Research Applications

Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitrophenyl group can enhance its binding affinity to certain proteins, making it a potent inhibitor. Additionally, the fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: A simpler derivative lacking the nitrophenyl group.

    4-Nitrobenzamide: Contains a nitro group but lacks the difluoro substitution.

    2,6-Difluoro-N-(4-nitrophenyl)benzamide: Similar structure but different substitution pattern.

Uniqueness

Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is unique due to the combination of the difluoro and nitrophenyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

57160-56-2

Molecular Formula

C14H9F2N3O4

Molecular Weight

321.24 g/mol

IUPAC Name

2,6-difluoro-N-[(4-nitrophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9F2N3O4/c15-10-2-1-3-11(16)12(10)13(20)18-14(21)17-8-4-6-9(7-5-8)19(22)23/h1-7H,(H2,17,18,20,21)

InChI Key

OKYFTEXQLAMLLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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